(R)-10-Hydroxystearate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

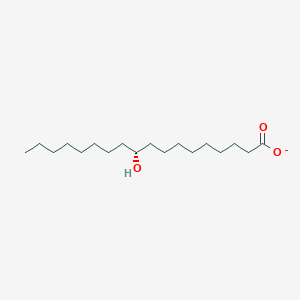

(R)-10-hydroxyoctadecanoate is a hydroxy monocarboxylic acid anion resulting from the removal of the proton from the carboxy group of (R)-10-hydroxyoctadecanoic acid. It is a hydroxy monocarboxylic acid anion, a hydroxy saturated fatty acid anion and a 10-hydroxyoctadecanoate. It derives from an octadecanoate. It is a conjugate base of a (R)-10-hydroxyoctadecanoic acid.

科学研究应用

Biotransformation Processes

(R)-10-Hydroxystearate can be produced through biotechnological methods, such as the enzymatic conversion of oleic acid. A study highlighted the use of a recombinant enzyme from Lactococcus garvieae, which efficiently converts oleic acid to (R)-10-hydroxystearic acid, demonstrating a sustainable approach to its production . This method not only provides an eco-friendly synthesis route but also enhances the yield and purity of the compound.

Pharmacological Properties

Research has indicated that this compound acts as a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, surpassing other regioisomers in efficacy . In vitro studies showed that this compound significantly stimulated collagen synthesis in fibroblast cultures, suggesting potential applications in anti-aging therapies . Furthermore, it has been linked to anti-inflammatory and antidiabetic effects due to its presence in mammalian cells .

Skin Care Formulations

This compound is increasingly utilized in cosmetic formulations for its dual role as an active ingredient and texture modifier. It enhances the texture of creams and lotions while providing skin benefits such as improved hydration and collagen production. A study demonstrated that combining this compound with retinol resulted in a synergistic effect on collagen type III synthesis, enhancing its anti-aging properties .

Emulsification and Stabilization

The compound's ability to form stable emulsions makes it valuable in cosmetic products. Research has shown that foams based on this compound can be used effectively for cleaning applications, indicating its versatility beyond traditional cosmetic uses .

Bio-based Polymers

The industrial interest in this compound extends to its potential as a precursor for bio-based polymers. Its unique chemical structure allows for the development of biodegradable materials, contributing to sustainability efforts within the polymer industry .

Gelation Properties

Studies have investigated the gelation capabilities of this compound in organic solvents, revealing its potential use in creating organogels for various applications, including drug delivery systems and food industry uses . The compound's ability to induce gelation is attributed to its chirality, which influences molecular packing and stability.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Biotechnology | Efficient biotransformation from oleic acid; PPARα agonist with anti-inflammatory properties |

| Cosmetics | Enhances collagen synthesis; improves texture and stability in formulations |

| Materials Science | Potential for bio-based polymer production; effective gelation properties |

Case Studies

Case Study 1: Biotransformation Efficiency

A study demonstrated the high efficiency of using recombinant enzymes for converting oleic acid to this compound, achieving significant yields suitable for industrial applications .

Case Study 2: Cosmetic Efficacy

In a clinical trial, participants using a formulation containing this compound reported noticeable improvements in skin texture and reduced signs of aging after eight weeks of application .

Case Study 3: Polymer Development

Research into the use of this compound as a precursor for bio-based polymers showed promising results, leading to the development of biodegradable materials with potential applications in packaging and consumer goods .

常见问题

Basic Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of (R)-10-Hydroxystearate, and how can their activity be experimentally validated?

this compound is produced via the action of oleate hydratase (EC 4.2.1.53) , which catalyzes the reversible hydration of oleate to this compound. To validate enzyme activity, researchers can:

- Use gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to quantify substrate (oleate) depletion and product formation.

- Perform enzyme assays under controlled pH (6.5–7.5) and temperature (30–40°C) conditions, monitoring reaction kinetics via spectrophotometry .

- Confirm stereospecificity using chiral column chromatography or nuclear magnetic resonance (NMR) to distinguish (R)- from (S)-isomers.

Q. What are the most reliable methods for synthesizing this compound from waste-derived precursors?

A novel method involves converting sewage scum lipids to methyl this compound via acid-catalyzed esterification and hydroxylation. Key steps include:

- Pretreatment of sewage scum with sulfuric acid to hydrolyze triglycerides into free fatty acids.

- Selective hydroxylation using immobilized lipases or chemical catalysts (e.g., boron trifluoride) under anhydrous conditions.

- Purification via silica gel chromatography to isolate the (R)-enantiomer. Yield optimization requires monitoring reaction time (4–6 hrs) and catalyst loading (5–10% w/w) .

Q. How can researchers verify the purity and structural identity of this compound in complex mixtures?

- Combine Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl and carboxyl functional groups.

- Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (theoretical [M+H]⁺: 299.2954).

- Apply ¹³C-NMR to resolve stereochemistry at the C10 position (δ ~70–75 ppm for hydroxyl-bearing carbon) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved in metabolic studies?

Discrepancies often arise from differences in experimental models (e.g., microbial vs. mammalian systems). To address this:

- Standardize cell culture conditions (e.g., oxygen levels, media composition) to minimize confounding variables.

- Use isotopic tracing (e.g., ¹⁴C-labeled this compound) to track metabolic flux in vivo.

- Conduct meta-analyses of published data to identify trends, applying statistical tools like ANOVA or mixed-effects models to account for inter-study variability .

Q. What experimental design principles should guide the study of this compound’s role in lipid metabolism?

- Define clear endpoints (e.g., β-oxidation rates, membrane fluidity changes) aligned with biological hypotheses.

- Include controls for enantiomeric specificity (e.g., (S)-10-hydroxystearate) and metabolic inhibitors (e.g., etomoxir for fatty acid oxidation).

- Use factorial designs to test interactions between this compound and cofactors (e.g., ATP, CoA). Power calculations should determine sample sizes to ensure statistical validity .

Q. What methodological frameworks are recommended for scaling up this compound production while maintaining enantiomeric purity?

- Optimize continuous-flow reactors to enhance reaction homogeneity and reduce racemization risks.

- Implement process analytical technology (PAT) tools (e.g., inline FTIR) for real-time monitoring of enantiomeric excess (ee).

- Validate scalability via pilot studies comparing batch vs. fed-batch systems, with purity thresholds set at ≥98% ee for pharmaceutical applications .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Perform design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst type).

- Use multivariate regression models to correlate input variables (e.g., raw material quality) with output metrics (yield, ee).

- Document protocols in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data deposition in public repositories .

属性

分子式 |

C18H35O3- |

|---|---|

分子量 |

299.5 g/mol |

IUPAC 名称 |

(10R)-10-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1/t17-/m1/s1 |

InChI 键 |

PAZZVPKITDJCPV-QGZVFWFLSA-M |

SMILES |

CCCCCCCCC(CCCCCCCCC(=O)[O-])O |

手性 SMILES |

CCCCCCCC[C@H](CCCCCCCCC(=O)[O-])O |

规范 SMILES |

CCCCCCCCC(CCCCCCCCC(=O)[O-])O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。